molecular formula C17H30BNO4 B2720171 tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate CAS No. 2304631-63-6

tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B2720171
CAS No.: 2304631-63-6
M. Wt: 323.24
InChI Key: MZSYKURYVHHEFH-LBPRGKRZSA-N
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Description

Tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is a compound with significant relevance in organic chemistry, specifically in the field of synthetic methodologies and catalysis. This compound, characterized by its complex boronic ester moiety, plays an essential role in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is pivotal for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the borylation of suitable pyridine derivatives. A common approach involves starting with a dihydropyridine precursor and introducing the boronic ester group through borylation agents like bis(pinacolato)diboron under palladium catalysis. Reaction conditions often include organic solvents such as tetrahydrofuran and bases like potassium tert-butoxide to facilitate the reaction.

Industrial Production Methods:

Industrial production of this compound often employs continuous flow techniques to scale up the synthesis while maintaining efficiency and minimizing waste. The use of automated reaction monitoring and control systems ensures high yield and purity, crucial for large-scale applications.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidative transformations, particularly at the boronic ester site.

  • Reduction: Reduction reactions can modify the pyridine moiety, often converting it to piperidine derivatives.

  • Substitution: The boronic ester group can participate in nucleophilic substitution reactions, replacing the boron atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or peracids.

  • Reduction: Hydride reagents like lithium aluminum hydride.

  • Substitution: Halogenating agents or organometallic reagents in the presence of catalysts.

Major Products:

The reactions typically yield derivatives where the boronic ester is transformed, leading to substituted pyridines or piperidines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry:

This compound is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, crucial in the synthesis of complex organic molecules, pharmaceuticals, and materials science.

Biology:

In biological research, boronic esters are explored for their potential as enzyme inhibitors, particularly proteases, due to their ability to form reversible covalent bonds with active site serine or threonine residues.

Medicine:

Its derivatives are investigated for their antimicrobial and anticancer properties, attributed to the boronic ester’s ability to interfere with biological pathways in pathogens and cancer cells.

Industry:

In industrial applications, this compound is used in the production of organic light-emitting diodes and other advanced materials due to its stability and electronic properties.

Comparison with Similar Compounds

  • Phenylboronic acid

  • Pinacolborane

  • Catecholborane

This article aims to encapsulate the multifaceted nature of tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate, showcasing its importance across various scientific and industrial domains.

Biological Activity

tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C20_{20}H30_{30}BNO4_4
  • CAS Number : 2304631-63-6
  • SMILES : O=C(OC(C)(C)C)N1CCC=C(B2OC(C)(C)C(C)(C)O2)C1

This structure includes a pyridine ring and a boron-containing moiety, which are significant for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties. Below are key findings:

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that derivatives of dioxaborolane can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : Similar compounds have been reported to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression. For instance, the interaction with CDK6 has been noted in related studies .

3. Neuroprotective Effects

Some studies suggest that derivatives of this compound may possess neuroprotective properties. The presence of the pyridine ring is often associated with neuroactive compounds that can modulate neurotransmitter systems or protect against neurodegeneration .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation ,
Kinase InhibitionTargeting receptor tyrosine kinases
NeuroprotectivePotential modulation of neurotransmitters

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized various dioxaborolane derivatives and tested their effects on cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations .

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of pyridine derivatives found that certain modifications could enhance the compound's ability to protect neuronal cells from oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

tert-butyl (2S)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-12-9-10-13(11-19(12)14(20)21-15(2,3)4)18-22-16(5,6)17(7,8)23-18/h10,12H,9,11H2,1-8H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSYKURYVHHEFH-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(N(C2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC[C@@H](N(C2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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